molecular formula C17H23BN2O3 B2662843 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole CAS No. 2406307-82-0

1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole

Cat. No. B2662843
M. Wt: 314.19
InChI Key: MSZLFXWHWHLHJH-UHFFFAOYSA-N
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Description

“1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole” is a chemical compound that is useful as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .


Synthesis Analysis

This compound is patented as a reagent to synthesize quinoxaline derivatives or heterocyclylamine derivatives as PI3 kinase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H17BN2O2 . More detailed structural information may be available in specialized chemical databases or literature .


Chemical Reactions Analysis

As a boronic acid pinacol ester, this compound is used in Suzuki-Miyaura cross-coupling reactions . It can also be used in the synthesis of various bioactive small molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.07 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties such as density, melting point, and boiling point may be available in specialized chemical databases .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of related pyrazole derivatives, elucidating their molecular structures through spectroscopic methods and X-ray diffraction. These studies provide foundational knowledge for understanding the chemical properties and potential reactivity of such compounds. For instance, the synthesis and crystal structure of similar pyrazole derivatives have been determined, offering insights into their molecular conformations and potential applications in material science and pharmaceuticals (Liao et al., 2022).

Molecular Modelling and Drug Design

Pyrazole derivatives have been explored for their potential in drug design, particularly as receptor antagonists or enzyme inhibitors. By analyzing the structural features of these molecules, researchers have developed compounds with significant biological activity. The synthesis and evaluation of pyrazole derivatives for activities such as anti-inflammatory, anticancer, and antimicrobial effects highlight the versatility of this chemical framework in medicinal chemistry (Harper et al., 1994).

Advanced Material Development

The unique chemical structure of boron-containing pyrazoles lends itself to the development of advanced materials. Studies on the electronic properties and reactivity of these compounds facilitate the design of novel materials with potential applications in electronics, photonics, and as catalysts in organic synthesis. The detailed analysis of molecular electrostatic potential and frontier molecular orbitals in such studies provides valuable insights into their utility in various technological domains (Yang et al., 2021).

Bioactivity and Pharmacological Properties

Research on the bioactivity of pyrazole derivatives has uncovered their potential in addressing various health conditions, including cancer, inflammation, and infectious diseases. The synthesis and biological evaluation of these compounds have led to the identification of pharmacophores with significant therapeutic potential. This line of research has profound implications for the development of new medications with improved efficacy and safety profiles (Titi et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of this compound largely depend on the outcomes of ongoing research and development efforts. Given its use in the synthesis of bioactive small molecules, it may find applications in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-8-15(9-14)21-12-13-10-19-20(5)11-13/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZLFXWHWHLHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole

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